molecular formula C18H17FN4O2S B3402065 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1049260-85-6

1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3402065
CAS No.: 1049260-85-6
M. Wt: 372.4 g/mol
InChI Key: CWHAZNFHTVIURM-UHFFFAOYSA-N
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Description

This compound features a urea backbone bridging two distinct moieties:

  • Aryl group: A 3-fluoro-4-methylphenyl substituent, which introduces steric bulk and electron-withdrawing properties.
  • Pyridazinone-thiophene system: A pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) substituted with a thiophen-2-yl group, connected via an ethyl linker.

The synthesis likely involves coupling 3-fluoro-4-methylphenyl isocyanate (CAS 143782-23-4) with an amine intermediate containing the pyridazinone-thiophene moiety .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-12-4-5-13(11-14(12)19)21-18(25)20-8-9-23-17(24)7-6-15(22-23)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHAZNFHTVIURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • The 3-fluoro-4-methylphenyl group provides a balance of lipophilicity and steric hindrance, possibly improving pharmacokinetics over bulkier substituents (e.g., 5j’s ester group) .
  • Synthetic Challenges : The ethyl linker in the target compound requires precise regioselective coupling, contrasting with simpler acetamide-based derivatives (e.g., 6a) .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:

  • Pyridazinone Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions to generate the 6-oxo-pyridazin-1(6H)-yl scaffold .
  • Ethylurea Linkage : Coupling the pyridazinone intermediate with 2-chloroethyl isocyanate in the presence of a base (e.g., triethylamine) to introduce the ethylurea moiety.
  • Final Substitution : Reacting with 3-fluoro-4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF, 60°C) to attach the aryl group.
    Optimization Tips : Use column chromatography (silica gel, petroleum ether/EtOAc gradient) for purification , and monitor reactions via TLC or HPLC to minimize side products.

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ ~8.5–9.0 ppm (pyridazinone NH), δ ~6.5–7.5 ppm (thiophene protons), and δ ~2.3 ppm (methyl group on phenyl) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and pyridazinone absorptions .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:
Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or proteases due to the urea moiety’s hydrogen-bonding capacity .
  • Receptor Binding : Use fluorescence polarization assays for targets like GPCRs, leveraging the thiophene’s π-π interactions .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC₅₀ values .
    Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Focus on modifying substituents to probe activity:

  • Thiophene Replacement : Substitute with furan or phenyl rings to assess electronic effects on binding (e.g., reduced activity with furan due to weaker π-stacking) .
  • Fluoro/Methyl Position : Synthesize 3-fluoro-5-methyl or 4-chloro analogs to evaluate steric and electronic impacts .
  • Urea Linker : Replace ethyl with propyl or cyclic amines to test conformational flexibility .
    Methodology : Use parallel synthesis and compare IC₅₀ values across analogs. Validate with molecular docking to correlate substituent effects with target interactions .

Advanced: How can computational modeling resolve contradictions in reported biological activities?

Answer:

  • Molecular Dynamics (MD) Simulations : Model compound-protein interactions over 100 ns to identify stable binding poses, addressing discrepancies in IC₅₀ values across studies .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize activity trends (e.g., thiophene vs. phenyl substituents) .
  • Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .

Advanced: What strategies address low metabolic stability observed in preclinical studies?

Answer:

  • Prodrug Design : Introduce ester or amide prodrug moieties at the urea NH to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., thiophene oxidation) using LC-MS/MS with human liver microsomes .
  • Stability Testing : Perform accelerated degradation studies (pH 1–10, 37°C) and monitor via HPLC to identify labile groups .

Advanced: How can conflicting data on kinase inhibition selectivity be resolved?

Answer:

  • Kinase Profiling Panels : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects .
  • Biochemical vs. Cellular Assays : Compare enzymatic IC₅₀ with cellular efficacy (e.g., phospho-kinase Western blotting) to rule out assay-specific artifacts .
  • Co-crystallization : Solve X-ray structures of compound-kinase complexes to validate binding modes and guide selectivity engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-fluoro-4-methylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea

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